2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide
Description
2-(5-Chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core fused with a dioxane ring and substituted with a chlorothiophene-acetamide moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while the chlorothiophene group may enhance electronic properties and binding affinity to biological targets.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c16-13-2-1-8(22-13)5-14(19)18-15-17-9-6-10-11(7-12(9)23-15)21-4-3-20-10/h1-2,6-7H,3-5H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFZCDJNIJWSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid using thionyl chloride.
Formation of 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the two heterocyclic structures using acylation reactions, typically in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its heterocyclic structure can be utilized in the development of organic semiconductors or electrochromic materials.
Biological Research: It can be used as a probe or ligand in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often differ in substituents or fused ring systems, leading to variations in physicochemical properties, target selectivity, and bioactivity. Below is a comparative analysis based on available
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide hydrochloride (1:1)
- Molecular Formula : C₂₃H₂₃ClN₄O₅S (vs. C₁₅H₁₃ClN₂O₃S₂ for the target compound).
- Key Differences: Incorporates a dimethylaminoethyl group and a 1,3-dioxoisoindole moiety. The dimethylaminoethyl substituent increases basicity and solubility in polar solvents compared to the chlorothiophene group in the target compound .
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (1:1)
- Molecular Formula : C₁₆H₂₀ClN₃O₃S (vs. C₁₅H₁₃ClN₂O₃S₂ for the target compound).
- Key Differences: Lacks the chlorothiophene and isoindole groups, simplifying the structure. The dimethylaminoethyl chain may improve membrane permeability but reduce specificity for hydrophobic binding pockets. Lower molecular weight (349.86 g/mol vs. 400.87 g/mol for the target compound) could correlate with faster metabolic clearance .
Structural and Pharmacological Implications
Electronic and Steric Effects
- The 5-chlorothiophen-2-yl group in the target compound introduces electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme binding. In contrast, the dimethylaminoethyl group in analogs increases electron density, favoring ionic interactions .
Hypothetical Bioactivity Trends
While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:
- The chlorothiophene group may confer selectivity toward thiol-containing targets (e.g., cysteine proteases).
- Analogs with dimethylaminoethyl groups might exhibit broader solubility but lower metabolic stability due to increased susceptibility to oxidative N-dealkylation.
Biological Activity
The compound 2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements of thiophene and benzothiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic effects.
Synthesis
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide typically involves multiple steps:
- Formation of the Thiophene Ring : The chlorothiophene moiety is synthesized through chlorination reactions involving thiophene derivatives.
- Synthesis of the Dioxino-Benzothiazole Moiety : This step may involve cyclization reactions using appropriate precursors to form the dioxino structure fused with benzothiazole.
- Coupling Reactions : The final product is obtained by coupling the thiophene and dioxino-benzothiazole components with an acetamide group under specific conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.
Antimicrobial Properties
Compounds containing benzothiazole and thiophene groups have demonstrated antimicrobial properties against bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for related compounds indicate that they could be effective against various pathogens.
Case Studies
Several case studies highlight the biological evaluation of benzothiazole derivatives:
- Cytotoxicity Studies : A study assessed the cytotoxicity of several benzothiazole derivatives against 12 human cancer cell lines. Some compounds exhibited tumor growth inhibition comparable to established chemotherapeutics like cisplatin .
- Antibacterial Activity : Another study focused on the antibacterial efficacy of structurally similar compounds against Staphylococcus aureus, reporting MIC values ranging from 3.9 to 31.5 µg/ml .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₂S |
| Molecular Weight | 385.88 g/mol |
| Anticancer Activity | Cytotoxic against various cancer cell lines |
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Synthesis Yield | Typically >70% depending on reaction conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
